(2-Amino-4-methylphenyl)methanol hydrochloride
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Overview
Description
(2-Amino-4-methylphenyl)methanol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)methanol hydrochloride typically involves the reduction of 2-nitro-4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts like palladium or platinum on carbon supports to facilitate the reduction reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogen atoms.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully saturated amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
(2-Amino-4-methylphenyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Amino-4-methylphenyl)methanol hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-methylphenol: Similar structure but with a hydroxyl group instead of a methanol group.
2-Amino-4-methylbenzyl alcohol: Similar structure but without the hydrochloride salt form.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: A related compound with different functional groups and properties.
Uniqueness: The presence of both an amino group and a methanol group on the benzene ring, along with the hydrochloride salt form, gives this compound unique chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
7405-13-2 |
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Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(2-amino-4-methylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |
InChI Key |
KNPOKJHQGIRNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)N.Cl |
Origin of Product |
United States |
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